Cas no 4851-50-7 (Solvaperm Green G)

Solvaperm Green G structure
Solvaperm Green G structure
Nome del prodotto:Solvaperm Green G
Numero CAS:4851-50-7
MF:C34H34N2O4
MW:534.644769191742
CID:329486
PubChem ID:78564

Solvaperm Green G Proprietà chimiche e fisiche

Nomi e identificatori

    • Solvaperm Green G
    • 1,4-bis(4-tert-butylanilino)-5,8-dihydroxyanthracene-9,10-dione
    • 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxyanthraquinone
    • 1,4-Bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-9,10-anthracenedione
    • 1,4-bis4-(1,1-Dimethylethyl)phenylamino-5,8-diohanthraquinone
    • SCHEMBL13752318
    • EINECS 225-443-9
    • 9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-
    • 4851-50-7
    • 5,8-Bis(4-tert-butylanilino)quinizarine
    • 1,4-Bis((4-(1,1-dimethylethyl)phenyl)amino)-5,8-dihydroxyanthraquinone
    • NS00020652
    • K8874MC6T8
    • UNII-K8874MC6T8
    • 9,10-Anthracenedione, 1,4-bis((4-(1,1-dimethylethyl)phenyl)amino)-5,8-dihydroxy-
    • DTXSID3063623
    • W-109999
    • 1,4-Dihydroxy-5,8-bis((p-tert-butylphenyl)amino)anthraquinone
    • 1,4-bis[[4-(1,1-Dimethylethyl)phenyl]amino]-5,8-diOHanthraquinone
    • Inchi: InChI=1S/C32H32N2O4/c1-31(2,3)19-7-11-21(12-8-19)33-23-15-16-24(34-22-13-9-20(10-14-22)32(4,5)6)26-25(23)27(35)29-30(28(26)36)38-18-17-37-29/h7-18,33-34H,1-6H3
    • Chiave InChI: OISDPVHKIUOZDL-UHFFFAOYSA-N
    • Sorrisi: CC(C)(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C(C)(C)C)C(=O)C5=C(C3=O)OC=CO5

Proprietà calcolate

  • Massa esatta: 534.25185757g/mol
  • Massa monoisotopica: 534.25185757g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 6
  • Complessità: 832
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 9.7
  • Superficie polare topologica: 98.7Ų
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd